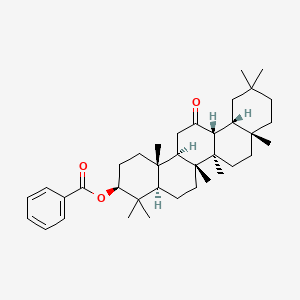

3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4aR,6aR,6aR,6bR,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-2,3,4a,5,6,6a,7,8,9,10,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O3/c1-32(2)18-19-34(5)20-21-37(8)30(25(34)23-32)26(38)22-28-35(6)16-15-29(40-31(39)24-12-10-9-11-13-24)33(3,4)27(35)14-17-36(28,37)7/h9-13,25,27-30H,14-23H2,1-8H3/t25-,27-,28+,29-,30-,34+,35-,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBDTUBDIUEUST-JSNWOCTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3beta Benzoyloxy 18beta H Olean 12 One and Oleanane Scaffold Derivatives

Strategic Approaches to Total Synthesis of Oleanane (B1240867) Core Structures

The total synthesis of the complex pentacyclic oleanane core is a formidable challenge in organic chemistry. These strategies are often characterized by their elegance and ingenuity in constructing multiple stereocenters and ring systems. One notable approach involves a stepwise, regio- and stereocontrolled catalytic radical polyene cascade cyclization. nih.gov This method can build the polycyclic system from an acyclic precursor, offering a high degree of control over the stereochemistry of the newly formed rings. nih.gov

Another strategy employs skeletal remodeling and convergent fragment coupling. In this approach, a readily available chiral starting material, such as a monoterpenoid, can be divergently modified into two key fragments. These fragments are then convergently coupled, often facilitated by transition metal catalysis, to assemble the basic framework of the diterpenoid or triterpenoid (B12794562). nih.gov Subsequent intramolecular reactions, such as aldol (B89426) cyclizations, are then used to form the remaining rings of the core structure. nih.gov While powerful, total synthesis routes are typically lengthy and low-yielding, making them less practical for producing large quantities of oleanane derivatives compared to semi-synthetic methods.

Semi-Synthesis Strategies from Readily Available Natural Precursors (e.g., Oleanolic Acid)

Semi-synthesis, starting from abundant natural triterpenoids like oleanolic acid, is the most common and practical approach for generating novel oleanane derivatives. researchgate.net Oleanolic acid possesses three key reactive sites: the C-3 hydroxyl group, the C-12 to C-13 double bond, and the C-28 carboxylic acid, making it an ideal starting point for a wide range of chemical modifications. nih.gov

The C-3 hydroxyl group of the oleanane skeleton is a frequent target for modification to enhance biological activity. Regioselective esterification and acylation are common transformations at this position. These reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. nih.govmdpi.com For instance, the acetylation of the 3β-hydroxyl group is a standard procedure, often yielding the corresponding acetate (B1210297) derivative in high yields. mdpi.com Similarly, esterification with fatty acids has been explored to increase the lipophilicity of the resulting compounds. mdpi.com The introduction of various substituted acyl groups can be achieved, leading to a diverse library of derivatives with potentially altered pharmacological profiles.

The introduction of a ketone at the C-12 position of the 18beta(H)-oleanane skeleton is a key transformation for accessing compounds like the titular molecule. In the more common olean-12-ene (B1638996) series, the C-11 position is often oxidized to an enone (a ketone conjugated with the C-12 double bond), as seen in derivatives of glycyrrhetic acid. rsc.org The synthesis of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), a highly potent synthetic triterpenoid, also involves a ketone at the C-12 position as part of a dienone system. narod.runih.gov

The direct oxidation of the C-12 position in a saturated 18beta(H)-oleanane backbone is less documented but can be envisioned using strong oxidizing agents. The stereochemistry at C-18 is a critical factor, with the 18β(H) configuration being characteristic of many natural oleananes like glycyrrhetinic acid. researchgate.net The 18α(H)-/18β(H)-oleanane ratio is often used as a thermal maturity parameter in geochemistry, and the separation of these isomers can be challenging. nih.gov

Besides the C-3 hydroxyl group, other positions on the oleanane scaffold can be functionalized. The C-28 carboxyl group of oleanolic acid is readily converted into esters, amides, and other derivatives. nih.gov For example, amidation of the C-28 carboxyl group has been shown to yield compounds with significant biological activities. nih.gov In some instances, the C-28 carboxylic acid is reduced to a primary alcohol (as in erythrodiol), which can then undergo further reactions like etherification or esterification. nih.gov Hydroxylation at other positions, such as C-16, can be achieved through site-selective C-H activation, further expanding the chemical diversity of oleanane derivatives.

The introduction of a benzoyloxy group at the C-3 position is a specific example of the acylation reactions discussed earlier. This transformation is typically accomplished by reacting the C-3 hydroxyl group with benzoyl chloride in the presence of a suitable base like pyridine. nih.gov This reaction is generally high-yielding and allows for the introduction of various substituted benzoyl groups to probe structure-activity relationships. For example, derivatives with dichlorobenzyl ether moieties at the C-3 position have been synthesized from glycyrrhetic acid. rsc.org

Table 1: Examples of Semi-Synthesized Oleanolic Acid Derivatives

| Starting Material | Modification | Resulting Derivative Class | Reference |

|---|---|---|---|

| Oleanolic Acid | Oxidation at C-3, oximation, and acylation with benzoyl chlorides | Oleanolic acid oxime esters | nih.gov |

| Glycyrrhetic Acid | Etherification at C-3 with dichlorobenzyl bromide | 3-O-ether derivatives | rsc.org |

| Oleanolic Acid | Amidation at C-28 with homopiperazine (B121016) | C-28 homopiperazine amides | mdpi.com |

| Oleanolic Acid | Reduction of C-28 carboxylic acid, silyl (B83357) ether protection of C-28 OH, and esterification at C-3 | 3β-pentacosanoate ester of olean-12-en-28-ol | nih.gov |

A growing area in the chemical modification of oleananes is the synthesis of conjugates and hybrid molecules. This strategy involves covalently linking the oleanane scaffold to other pharmacophores to create new chemical entities with potentially synergistic or enhanced biological activities. tandfonline.com For instance, oleanolic acid derivatives have been conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) to create hybrid compounds with dual activity. mdpi.com Another approach involves the use of "click chemistry" to attach carbohydrate moieties or other molecular fragments to the oleanane backbone, often at the C-28 position. acs.org The synthesis of oleanane-dithiocarbamate conjugates has also been reported as a means to enhance polarity and antitumor properties. tandfonline.com

Chemoenzymatic and Biotransformation Approaches for Structural Modification

The structural modification of oleanane triterpenoids, including the 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE scaffold, through chemoenzymatic and biotransformation methods presents a powerful strategy for generating novel derivatives with potentially enhanced biological activities. nih.gov These approaches leverage the high selectivity and mild reaction conditions of biological systems, such as whole-cell microorganisms and isolated enzymes, to overcome challenges associated with traditional chemical synthesis. nih.govresearchgate.net

Biotransformation utilizes the metabolic machinery of microorganisms, including fungi and bacteria, to catalyze specific chemical changes on a substrate molecule. researchgate.net This method is particularly advantageous for complex molecules like triterpenoids, where regio- and stereospecific modifications are difficult to achieve through conventional chemistry. nih.gov Common transformations include hydroxylation, glycosylation, oxidation, and hydrolysis. researchgate.netnih.gov

Chemoenzymatic synthesis, on the other hand, combines the strengths of both chemical and enzymatic catalysis. This hybrid approach might involve the enzymatic modification of a chemically synthesized intermediate or the chemical derivatization of a biotransformed product. For instance, an enzymatic reaction could introduce a hydroxyl group at a specific position on the oleanane skeleton, which can then be further functionalized using chemical methods.

A key enzymatic reaction relevant to this compound is the hydrolysis of the benzoyl ester at the C-3 position. Various hydrolases, such as esterases and lipases, are known to catalyze the cleavage of ester bonds. nih.gov This enzymatic deprotection would yield the corresponding 3-hydroxy derivative, which can serve as a precursor for further modifications, such as glycosylation. The use of enzymes for this purpose can offer a milder alternative to chemical saponification, which might otherwise lead to unwanted side reactions or racemization. nih.gov

Microbial transformation has been extensively applied to oleanane and ursane (B1242777) type triterpenoids. nih.gov For example, various fungal and bacterial strains have demonstrated the ability to hydroxylate the oleanane skeleton at different positions, leading to a diverse array of polyhydroxylated derivatives. nih.gov These hydroxylations can significantly impact the biological activity of the parent compound. Similarly, glycosylation, the attachment of sugar moieties, is another crucial modification achievable through biotransformation. Current time information in Cattaraugus County, US. UDP-dependent glycosyltransferases (UGTs) are key enzymes in this process, capable of transferring sugar units to the triterpenoid aglycone, often at the C-3 hydroxyl group. nih.gov This modification generally enhances the water solubility and can modulate the pharmacological properties of the compound. Current time information in Cattaraugus County, US.

The following table summarizes selected examples of biotransformation applied to oleanane scaffold derivatives, illustrating the types of reactions and the diversity of products that can be obtained. While direct biotransformation data for this compound is not extensively available, the examples provided for structurally related oleanane triterpenoids offer valuable insights into the potential modifications applicable to this specific compound.

Table 1: Examples of Biotransformation of Oleanane Scaffold Derivatives

| Substrate | Biocatalyst (Microorganism/Enzyme) | Transformation Type | Product(s) | Reference |

|---|---|---|---|---|

| Oleanolic Acid | Fusarium lini | Oxidation | 2α,3β-dihydroxyolean-12-en-28-oic acid, 2α,3β,11β-trihydroxyolean-12-en-28-oic acid | nih.gov |

| Oleanolic Acid | Colletotrichum lini | Hydroxylation | 15α-hydroxy-oleanolic acid | nih.gov |

| Oleanolic Acid | Nocardia sp. NRRL 564 | Esterification | Oleanolic acid methyl ester | nih.gov |

| Oleanolic Acid | Circinella muscae AS 3.2695 | Hydroxylation, Glycosylation | Hydroxylated and glycosylated derivatives | nih.gov |

| 18β-Glycyrrhetinic acid | Chainia antibiotica | Oxidation (seco-cleavage) | 4-hydroxy-3,4-seco-11-oxo-18β-olean-12-ene-3,30-dioic acid, 4,7β-dihydroxy-3,4-seco-11-oxo-18β-olean-12-ene-3,30-dioic acid | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oleanolic Acid |

| 2α,3β-dihydroxyolean-12-en-28-oic acid |

| 2α,3β,11β-trihydroxyolean-12-en-28-oic acid |

| 15α-hydroxy-oleanolic acid |

| Oleanolic acid methyl ester |

| 18β-Glycyrrhetinic acid |

| 4-hydroxy-3,4-seco-11-oxo-18β-olean-12-ene-3,30-dioic acid |

Sophisticated Spectroscopic and Chromatographic Characterization Techniques for 3beta Benzoyloxy 18beta H Olean 12 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to exhibit characteristic signals for the triterpenoid (B12794562) skeleton and the benzoyloxy group. Key resonances would include a downfield multiplet for the H-3 proton, shifted due to the deshielding effect of the adjacent benzoyl ester. The protons of the aromatic ring of the benzoyloxy group would appear in the aromatic region (typically δ 7.0-8.2 ppm). The numerous methyl groups of the oleanane (B1240867) skeleton would give rise to a series of singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ketone at C-12 and the ester carbonyl of the benzoyloxy group are expected to resonate at the downfield end of the spectrum. The carbon atom at C-3 would show a downfield shift compared to its hydroxylated analogue due to the esterification. The olefinic carbons, if present, would also have characteristic chemical shifts. For oleanane-type triterpenoids, the chemical shifts of the double bond carbons are typically observed around δC 122 (C-12) and δC 145 (C-13), although the presence of a ketone at C-12 in the target molecule will significantly alter these values. nih.gov

2D NMR techniques are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, allowing for the tracing of spin systems within the individual rings of the oleanane framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting different spin systems by showing long-range correlations between protons and carbons (typically 2-3 bonds). This technique would be instrumental in confirming the position of the benzoyloxy group at C-3 and establishing the connectivity across the quaternary carbons of the triterpenoid skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule, including the β-orientation of the benzoyloxy group and the 18β(H) configuration. researchgate.net

Expected ¹H and ¹³C NMR Data for this compound (Predicted)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 3 | ~80.0 | ~4.5 (dd) |

| 12 | ~200.0 | - |

| 18 | ~50.0 | - |

| Benzoyl-C=O | ~166.0 | - |

| Benzoyl-Ar | ~128.0-133.0 | ~7.4-8.1 (m) |

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion, which allows for the calculation of the elemental formula of this compound with high accuracy, thus confirming its molecular formula of C₃₇H₅₂O₃.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for the analysis of relatively non-polar compounds like triterpenoid esters. In positive ion mode, the protonated molecule [M+H]⁺ would be the base peak. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. nih.gov For oleanane-type triterpenoids, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) cleavage of the C-ring. nih.govresearchgate.net Additionally, the loss of the benzoyloxy group as benzoic acid would be an expected fragmentation pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an ideal tool for the analysis of this compound in complex mixtures.

Expected Mass Spectrometry Fragmentation Data

| Ion | Description |

| [M+H]⁺ | Protonated molecule |

| [M+H - C₇H₆O₂]⁺ | Loss of benzoic acid |

| RDA fragment ions | Resulting from cleavage of the C-ring |

Vibrational Spectroscopy Applications (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as the aromatic ring of the benzoyl group. The C=O stretching vibration of the ketone at C-12 is expected to appear around 1700-1725 cm⁻¹. The ester carbonyl stretch of the benzoyloxy group would likely be observed at a higher frequency, around 1720-1740 cm⁻¹. The C-O stretching of the ester would be visible in the 1250-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the benzoyl group would also be present.

Raman Spectroscopy can provide complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzoyl group would give rise to strong signals in the Raman spectrum. This technique can be used for in-situ analysis of the compound in various matrices. nih.gov

Expected Vibrational Spectroscopy Data

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Ketone) | 1700-1725 | Weak |

| C=O (Ester) | 1720-1740 | Weak |

| C-O (Ester) | 1250-1300 | Moderate |

| Aromatic C=C | 1450-1600 | Strong |

| Aromatic C-H | 3000-3100 | Moderate |

X-ray Crystallography for Definitive Absolute Configuration and Conformation Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the entire molecule. This would definitively confirm the β-orientation of the benzoyloxy group at C-3, the 18β(H) stereochemistry, and the conformations of the six-membered rings of the oleanane skeleton. The crystal structure of a related oleanane-type triterpene, papyriogenin A, has been successfully determined by X-ray analysis, demonstrating the feasibility of this technique for this class of compounds. rsc.org

Chromatographic Methodologies for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the isolation of this compound from natural sources or synthetic reaction mixtures, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of triterpenoid esters. Due to the presence of the benzoyl group, this compound possesses a strong chromophore, making it readily detectable by UV-Photodiode Array (PDA) detection. The PDA detector can record the UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.

For quantitative analysis, especially in the absence of a chromophore or for universal detection, an Evaporative Light Scattering Detector (ELSD) can be employed. researchgate.netshimadzu.commdpi.com The response of the ELSD is dependent on the mass of the analyte, making it suitable for the quantification of compounds with poor UV absorption.

As mentioned earlier, coupling HPLC with a Mass Spectrometer (HPLC-MS) provides the highest degree of selectivity and sensitivity, allowing for both quantification and structural confirmation.

A typical reversed-phase HPLC method for the analysis of this compound would likely utilize a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Due to the low volatility of triterpenoids, direct analysis by Gas Chromatography (GC) is generally not feasible. Therefore, derivatization is required to increase the volatility of the analyte. researchgate.netresearchgate.net For this compound, which is already an ester, further derivatization might not be necessary if it exhibits sufficient volatility and thermal stability. However, if derivatization is needed, silylation is a common approach for triterpenoids, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers. nih.gov

The GC-MS analysis of the derivatized or underivatized compound would provide a retention time characteristic of the molecule and a mass spectrum that can be used for identification. The fragmentation pattern in the mass spectrum, typically obtained by electron ionization (EI), would show characteristic fragments of the oleanane skeleton. uva.nlresearchgate.net

Thin-Layer Chromatography (TLC) in Analytical and Preparative Contexts

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique in the analysis and purification of 3β-BENZOYLOXY-18β(H)-OLEAN-12-ONE. Its applications span from rapid qualitative assessments of reaction progress and purity to the preparative isolation of the compound from complex mixtures. The chromatographic behavior of this oleanane triterpenoid derivative is governed by its polarity, which is influenced by the benzoyloxy group at the 3-position and the keto group at the 12-position.

In an analytical context, TLC is employed for the routine monitoring of the synthesis or extraction of 3β-BENZOYLOXY-18β(H)-OLEAN-12-ONE. It allows for a swift determination of the presence of the compound, the identification of potential impurities, and the optimization of reaction conditions. The choice of the stationary and mobile phases is critical for achieving satisfactory separation. Due to the moderate polarity of the target compound, normal-phase TLC on silica gel plates is commonly utilized. The selection of an appropriate eluent system, typically a binary or ternary mixture of non-polar and moderately polar solvents, is essential for achieving a desirable retention factor (Rƒ) and effective separation from starting materials, byproducts, or other related triterpenoids.

For preparative purposes, TLC is scaled up to handle larger quantities of material, facilitating the isolation of pure 3β-BENZOYLOXY-18β(H)-OLEAN-12-ONE. rochester.educhemrxiv.org This is particularly useful for small-scale laboratory preparations where column chromatography may not be practical or efficient. rochester.educhemrxiv.org In preparative TLC, a more substantial amount of the crude sample is applied as a continuous band onto a thicker stationary phase layer. rochester.edu Following development, the separated bands are visualized, and the portion of the stationary phase containing the desired compound is physically removed from the plate. The pure compound is then recovered by eluting it from the adsorbent with a suitable polar solvent.

The visualization of 3β-BENZOYLOXY-18β(H)-OLEAN-12-ONE on a TLC plate is a crucial step in both analytical and preparative workflows. While the benzoyl group provides some UV activity, allowing for detection under UV light (typically at 254 nm), more sensitive and specific visualization can be achieved using various chemical reagents. These reagents react with the triterpenoid skeleton to produce colored spots, enhancing the visibility of the compound, especially at low concentrations.

Detailed research findings on the TLC analysis of oleanane triterpenoids and their derivatives provide a basis for the expected chromatographic behavior of 3β-BENZOYLOXY-18β(H)-OLEAN-12-ONE. The following tables summarize typical conditions used for the analytical and preparative TLC of structurally similar compounds, which can be adapted for the target molecule.

Analytical Thin-Layer Chromatography Parameters for Oleanane Triterpenoid Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | A mixture of n-hexane and ethyl acetate (B1210297) is commonly employed. The ratio is optimized to achieve an Rƒ value between 0.3 and 0.5 for the target compound. A typical starting ratio would be in the range of 9:1 to 7:3 (n-hexane:ethyl acetate). |

| Sample Application | The compound, dissolved in a volatile solvent such as dichloromethane or chloroform, is applied as a small spot using a capillary tube. |

| Development | The plate is developed in a closed chamber saturated with the mobile phase vapor until the solvent front reaches a predetermined height. |

| Visualization | 1. UV Light: The plate is observed under short-wave UV light (254 nm), where the benzoyl group will cause quenching, appearing as a dark spot on a fluorescent background. 2. Chemical Reagents: After development, the plate is dried and sprayed with a visualization reagent, followed by heating to induce color development. researchgate.netepfl.chfiu.edu |

Common Visualization Reagents for Triterpenoids

| Reagent | Preparation | Expected Appearance of 3β-BENZOYLOXY-18β(H)-OLEAN-12-ONE |

| Liebermann-Burchard Reagent | A freshly prepared mixture of acetic anhydride and concentrated sulfuric acid, often in ethanol. researchgate.net | Upon heating, triterpenoids typically produce a range of colors, including blue, green, or brown spots. researchgate.net |

| Anisaldehyde-Sulfuric Acid Reagent | A solution of p-anisaldehyde and concentrated sulfuric acid in ethanol. | This reagent generally yields violet to bluish-purple spots for triterpenoids after heating. |

| Vanillin-Sulfuric Acid Reagent | A solution of vanillin in a mixture of ethanol and concentrated sulfuric acid. epfl.chfiu.edu | Triterpenoids often appear as pink, purple, or blue spots upon heating. fiu.edu |

Preparative Thin-Layer Chromatography Protocol

| Step | Procedure |

| Plate Preparation | Commercially available pre-coated preparative TLC plates with a thicker silica gel layer (e.g., 0.5-2 mm) are used. chemrxiv.org |

| Sample Application | The crude sample, dissolved in a minimal amount of a volatile solvent, is carefully applied as a narrow, uniform band across the origin of the plate. rochester.edu |

| Development | The plate is developed in a suitable tank with an optimized mobile phase, similar to the analytical procedure. |

| Visualization | Non-destructive visualization under UV light is preferred to locate the band corresponding to the target compound. If necessary, a small section of the plate can be stained to reveal the position of the separated bands. |

| Isolation | The silica gel band containing 3β-BENZOYLOXY-18β(H)-OLEAN-12-ONE is carefully scraped from the plate. rochester.edu |

| Elution | The collected silica gel is transferred to a small column or funnel, and the compound is eluted with a polar solvent, such as ethyl acetate or a mixture of dichloromethane and methanol. chemrxiv.org |

| Recovery | The solvent is evaporated from the eluate to yield the purified compound. |

The successful application of TLC in both analytical and preparative modes is instrumental in the study of 3β-BENZOYLOXY-18β(H)-OLEAN-12-ONE, enabling its efficient monitoring and isolation for further spectroscopic characterization and biological evaluation.

In Depth Structure Activity Relationship Sar Investigations of 3beta Benzoyloxy 18beta H Olean 12 One and Oleanane Triterpenoids

Significance of Functional Groups at C-3 (e.g., Benzoyloxy vs. Hydroxyl)

The nature of the functional group at the C-3 position of the oleanane (B1240867) skeleton is a critical factor influencing biological activity. The substitution at this position can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, and interaction with target molecules.

The presence of a hydroxyl group at C-3 is a common feature in many biologically active oleanane triterpenoids. However, esterification of this hydroxyl group, as seen with the benzoyloxy group in 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE, can lead to enhanced activity. For example, the introduction of a caffeoyl group at C-3 has been shown to increase the cytotoxicity of oleanane-type triterpenoids. rsc.org Similarly, the presence of a benzoyl group at C-2 was found to likely contribute to the inhibitory effects of certain triterpenoids against cancer cell lines. rsc.org

Conversely, in some instances, a free hydroxyl group at C-3 is more essential for activity than a ketone group at the same position. rsc.org The esterification of the C-3 hydroxyl group, such as through acetylation, has been shown to increase the resulting cytotoxicity against certain cancer cell lines. nih.gov This suggests that the modification at C-3, including the introduction of a bulky and lipophilic benzoyloxy group, can significantly impact the compound's biological profile.

Table 1: Impact of C-3 Functional Group on Biological Activity

| Compound/Modification | Functional Group at C-3 | Observed Effect | Reference |

|---|---|---|---|

| Oleanane-type triterpenoids | Caffeoyl group | Increased cytotoxicity | rsc.org |

| Betula schmidtii triterpenoids | Benzoyl group at C-2 | Contributed to inhibitory effects | rsc.org |

| Oleanane derivative | Hydroxyl group | More essential than a ketone group for activity | rsc.org |

Impact of the C-12 Ketone and Other Carbonyl Moieties on Mechanistic Pathways

The presence and position of carbonyl groups, such as the C-12 ketone in this compound, play a crucial role in the mechanistic pathways of oleanane triterpenoids. These electrophilic centers can participate in various chemical reactions, including Michael additions, which are often key to their biological activity.

The C-12 ketone is a common feature in many synthetic oleanane triterpenoids with potent anti-inflammatory and cytoprotective activities. For instance, the synthetic triterpenoid (B12794562) bardoxolone (B1667749) methyl (CDDO-Me), which contains a C-12 ketone, is a potent inhibitor of the production of the inflammatory mediator nitric oxide (NO). rsc.org The electrophilicity of the enone system in ring A of such compounds is crucial for their interaction with cellular targets.

Other carbonyl moieties within the oleanane structure also contribute significantly to the biological effects. A ketone group at C-19 has been identified as playing a crucial role in ensuring the cytotoxicity of certain oleanane-type triterpenoids. rsc.org The introduction of a ketone at C-3, as opposed to a hydroxyl group, can also alter the biological activity profile of the molecule. rsc.org

Role of Ring Substitutions and Overall Molecular Planarity on Biological Mechanisms

Hydroxylation at various positions, such as C-2, C-15, and C-23, has been shown to potentially enhance the cytotoxicity of oleanane-type triterpenoids. rsc.org Conversely, the presence of a hydroxyl group at C-24 might reduce cytotoxicity. rsc.org Acetylation at C-16 is likely to increase cytotoxicity. rsc.org These findings indicate that the position and nature of ring substituents are critical for modulating biological activity.

Comparative Analysis of Oleanane vs. Ursane (B1242777) Scaffolds in Structure-Activity Contexts

Oleanane and ursane-type triterpenoids are closely related isomers, differing primarily in the location of two methyl groups on the E-ring. nih.gov Despite this subtle structural difference, they often exhibit distinct biological and pharmacological activities, making a comparative analysis of their structure-activity relationships highly informative.

Both oleanane and ursane scaffolds have been extensively studied and have shown a wide range of properties, including antitumor, anti-inflammatory, and antiviral activities. sinica.edu.twresearchgate.net However, the specific scaffold can influence the potency and selectivity of the biological response. For example, while both oleanolic acid (oleanane-type) and ursolic acid (ursane-type) are biologically active, their efficacy can vary depending on the specific biological assay. sinica.edu.tw

Studies have shown that even slight structural changes between these two scaffolds can influence cellular responses and mechanistic pathways. preprints.org For instance, in a study on non-small cell lung adenocarcinoma cells, ursane-type triterpenoids like ursolic acid and asiatic acid induced DNA damage and autophagy, which was not observed with the oleanane-type oleanolic acid. preprints.org This suggests that the different positioning of the E-ring methyl groups in the ursane scaffold can lead to interactions with different cellular targets or pathways compared to the oleanane scaffold.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oleanolic acid |

| Ursolic acid |

| Asiatic acid |

Mechanistic Investigations of 3beta Benzoyloxy 18beta H Olean 12 One and Oleanane Triterpenoids in in Vitro Biological Systems

Modulation of Cellular Signaling Pathways and Networks

Oleanane (B1240867) triterpenoids exert their effects by targeting multiple nodes within interconnected signaling pathways. This multi-targeted approach allows them to regulate entire cellular networks, leading to a broad range of biological responses in laboratory settings. nih.gov Their activity often involves direct interaction with specific proteins, typically through Michael addition to reactive cysteine residues, which triggers a cascade of downstream events. nih.gov

The Keap1/Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. researchgate.net Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. researchgate.netnih.gov

Oleanane triterpenoids, particularly synthetic derivatives, are potent activators of this pathway. nih.gov Their mechanism of action involves the modification of highly reactive cysteine residues on the Keap1 protein. researchgate.netnih.gov This modification alters the conformation of Keap1, inhibiting its ability to target Nrf2 for degradation. researchgate.netnih.gov As a result, newly synthesized Nrf2 is able to accumulate, escape Keap1-mediated repression, and translocate into the nucleus. nih.govmdpi.com

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. nih.govmdpi.com This binding initiates the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which protect cells from various stressors. nih.govnih.gov In vitro studies using cells with and without functional Nrf2 have confirmed that the protective effects of these triterpenoids against oxidants are dependent on their ability to activate the Nrf2 pathway. nih.gov

Table 1: In Vitro Effects of Oleanane Triterpenoids on the Keap1/Nrf2/ARE Pathway

| Compound Class | Mechanism of Action | Downstream Effect | References |

| Synthetic Oleanane Triterpenoids (SOs) | Covalent modification of cysteine residues on Keap1 protein. | Inhibition of Nrf2 degradation, leading to Nrf2 nuclear translocation. | nih.govresearchgate.netnih.gov |

| Natural & Synthetic Triterpenoids | Facilitation of Nrf2 liberation from Keap1. | Activation of Antioxidant Response Element (ARE). | nih.gov |

| General Triterpenoids | Phosphorylation of Nrf2 through various protein kinase signaling pathways. | Increased transcription of Nrf2-regulated genes (e.g., HO-1, NQO1). | nih.gov |

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. nih.govqiagen.com Dysregulation of this pathway is a common feature in various cellular models of disease. nih.govnih.gov The pathway is initiated by the activation of PI3K, which leads to the activation of the serine/threonine kinase Akt. qiagen.comnih.gov Akt, in turn, phosphorylates and regulates numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. nih.govnih.gov

Certain oleanane triterpenoids have been shown to interfere with this pathway. nih.gov Mechanistic studies indicate that these compounds can inhibit the activation of key components of the cascade. The interaction of synthetic oleanane triterpenoids with this pathway is one of the mechanisms contributing to their observed anti-proliferative properties in vitro. nih.gov They can disrupt the signaling flow, leading to a decrease in cell proliferation and the induction of apoptosis in various cancer cell lines. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. The antitumor capacity of oleanane triterpenoids has been associated with their ability to modulate this pathway. mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of the inhibitory IκB-α protein. This frees NF-κB (typically the p65 subunit) to translocate into the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Oleanane triterpenoids have been demonstrated to inhibit NF-κB activation through several mechanisms in vitro. nih.govacgpubs.org Studies on macrophage cell lines have shown that specific oleanane triterpenoids can significantly inhibit the expression of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This inhibition is achieved by attenuating the activation of the NF-κB pathway by downregulating the phosphorylation and subsequent nuclear translocation of the p65 subunit. nih.gov Some derivatives have also been found to increase the levels of the IκB-α inhibitor, further preventing NF-κB translocation. researchgate.net Molecular docking studies suggest a direct interaction between oleanane derivatives and the p65 subunit of NF-κB, which may inhibit its ability to bind to DNA. mdpi.comnih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. nih.govmdpi.com The pathway involves ligand-induced activation of JAKs, which then phosphorylate STAT proteins. nih.gov These phosphorylated STATs form dimers, translocate to the nucleus, and regulate gene expression. nih.govnih.gov

Synthetic oleanane triterpenoids have been found to directly inhibit components of this pathway. nih.govnih.gov For example, the triterpenoid (B12794562) CDDO-Methyl ester (CDDO-Me) has been shown to block both constitutive and interleukin-6 (IL-6)-induced activation of the JAK1/STAT3 pathway in cancer cells. nih.gov The mechanism involves direct interaction with both JAK1 and STAT3. CDDO-Me forms adducts with a cysteine residue (Cys1077) in the kinase domain of JAK1, thereby inhibiting its kinase activity. nih.gov Furthermore, it binds directly to STAT3 at Cys259, which inhibits the formation of STAT3 dimers, a crucial step for its activation and nuclear translocation. nih.gov

Table 2: In Vitro Effects of Oleanane Triterpenoids on the JAK/STAT Pathway

| Compound | Target Protein | Mechanism of Action | Consequence | Reference |

| CDDO-Methyl ester (CDDO-Me) | JAK1 | Forms adduct with Cys1077 in the kinase domain. | Inhibition of JAK1 kinase activity. | nih.gov |

| CDDO-Methyl ester (CDDO-Me) | STAT3 | Binds directly to Cys259. | Inhibition of STAT3 dimer formation. | nih.gov |

| Oleanolic acid | TYK2-STAT1/3 signaling | Interferes with signaling. | Decreased STAT3 dimer formation. | nih.gov |

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. semanticscholar.org Upon activation, PPARγ regulates gene expression involved in adipocyte differentiation, lipid metabolism, and inflammation. semanticscholar.orgresearchgate.net Synthetic oleanane triterpenoids have been identified as ligands for PPARγ. nih.gov The activation of PPARγ by these compounds contributes to their anti-inflammatory and anti-proliferative effects observed in cell culture studies. This interaction represents another key mechanism through which these multifunctional compounds can regulate cellular processes. nih.gov

The Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2 or neu, is a receptor tyrosine kinase that plays an important role in cell proliferation and differentiation. nih.gov Overexpression of HER2 is linked to certain types of cancer cells. The signaling cascade initiated by HER2 often involves the PI3K/Akt pathway. nih.govnih.gov In vitro studies have shown that synthetic oleanane triterpenoids can interact with and modulate the HER2 signaling pathway, contributing to their anti-proliferative activities in cancer cell lines that overexpress this receptor. nih.gov

Direct Molecular Target Identification and Characterization

The biological activities of oleanane triterpenoids, including synthetic derivatives, are underpinned by their ability to directly interact with a multitude of protein targets within the cell. This interaction is often mediated by the electrophilic nature of these compounds, which allows them to form covalent bonds with specific amino acid residues on their target proteins, thereby modulating their function. The identification and characterization of these molecular targets are crucial for understanding the diverse pharmacological effects of this class of molecules.

A primary mechanism by which synthetic oleanane triterpenoids (SOs) exert their effects is through the covalent modification of proteins via a thia-Michael addition reaction. This chemical process involves the nucleophilic attack of a deprotonated thiol group from a cysteine residue on an electrophilic α,β-unsaturated carbonyl system present in the oleanane structure. The unique chemistry of the cysteine thiol group makes it particularly susceptible to such modifications.

The biological activity of SOs is triggered by this Michael addition to reactive cysteine residues in specific molecular targets. The electrophilic nature of SOs and their capacity to bind to redox-active targets highlights the importance of preserving the context-dependent nucleophilicity of cysteine's sulfhydryl (-SH) groups in their natural cellular environment for these interactions to occur. This reaction is a form of "click" chemistry that can proceed under facile conditions, providing a basis for the thiol-selective modification of cysteine-containing proteins. youtube.comyoutube.com The rate-limiting step in this reaction is typically the nucleophilic attack of the thiolate on the electron-deficient β-carbon of the Michael acceptor, leading to the formation of a stable thioether adduct. nih.gov

To elucidate the complex interaction networks of oleanane triterpenoids, chemical proteomic approaches have been employed. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique used to isolate and identify protein-binding partners from complex cellular lysates. nih.govmdpi.com

In one significant study, a biotin-tagged synthetic oleanane triterpenoid, CDDO-Imidazolide (CDDO-Im), was used as a chemical probe to affinity purify its binding partners from cultured cells. nih.gov Subsequent analysis of the purified proteins by liquid chromatography-mass spectrometry (LC-MS/MS) led to the identification of 577 candidate binding proteins. nih.govrsc.org This comprehensive, system-wide analysis revealed that SOs act on large and diverse protein networks. rsc.org

Bioinformatic analysis of this extensive "pharmaco-interactome" identified several canonical signaling pathways targeted by the SO, as detailed in the table below. nih.govrsc.org Further pull-down studies validated a subset of these targets, and notably, the mammalian target of rapamycin (mTOR) was identified for the first time as a direct target of CDDO-Im. nih.govnih.gov The study demonstrated that CDDO-Im binds to mTOR and inhibits its kinase activity. nih.gov

Table 1: Signaling Pathways Identified as Targets of Synthetic Oleanane Triterpenoids via Proteomic Analysis

| Signaling Pathway |

| Retinoic Acid Receptor (RAR) |

| Estrogen Receptor (ER) |

| Insulin (B600854) Receptor (IR) |

| Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) |

| Phosphatase and Tensin Homolog (PTEN) |

| NFκB |

| AMPK |

This table is based on data from proteomic analysis of protein binding partners for the synthetic oleanane triterpenoid CDDO-Im. nih.govrsc.org

Oleanane triterpenoids have been shown to directly inhibit the activity of specific enzymes implicated in various disease processes. The mechanisms of inhibition are often specific to the enzyme and the structure of the triterpenoid.

Aldo-Keto Reductase: Oleanolic acid, a pentacyclic triterpene, is a potent and selective competitive inhibitor of the aldo-keto reductase family member 1B10 (AKR1B10), an enzyme suggested as a therapeutic target in several cancers. nih.govnih.gov In one study, oleanolic acid exhibited an inhibition constant (Ki) of 72 nM and a selectivity ratio of 1370 for AKR1B10 over the highly similar AKR1B1 isoform. nih.govnih.gov Molecular docking studies suggest that this potency and selectivity are determined by interactions with nonconserved amino acid residues within the enzyme's active site. nih.gov

Eicosanoid Synthesis: The synthesis of eicosanoids, such as prostaglandins and leukotrienes, is a key process in inflammation. This pathway is mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net Synthetic oleanane derivatives have been shown to suppress the de novo formation of inducible cyclooxygenase (COX-2) in mouse macrophages. nih.gov This is achieved by blocking the induction of COX-2 mRNA and suppressing the activation of the transcription factor NF-κB. nih.govnih.gov Additionally, a natural derivative of oleanolic acid has been reported to inhibit the enzymatic activities of both COX and LOX. nih.gov

HIV-1 Protease (PR): Derivatives of oleanolic acid have been evaluated for their inhibitory activity against HIV-1 protease, an enzyme essential for viral maturation. cabidigitallibrary.orgnih.gov Studies have shown that modifying the oleanane scaffold can lead to potent inhibition, with some derivatives exhibiting IC₅₀ values below 5 μM. The proposed mechanism for this activity is the inhibition of the dimerization of the enzyme's polypeptides, which is essential for its catalytic function. cabidigitallibrary.org

Table 2: Examples of Enzyme Inhibition by Oleanane Triterpenoids

| Enzyme Target | Inhibitor Example | Potency / Mechanism |

| Aldo-Keto Reductase 1B10 (AKR1B10) | Oleanolic acid | Competitive inhibitor, Ki = 72 nM nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Synthetic oleananes (TP-69, TP-72) | Suppresses de novo formation by blocking mRNA induction nih.gov |

| Cyclooxygenase (COX) & Lipoxygenase (LOX) | Oleanolic acid derivative | Inhibition of enzyme activity nih.gov |

| HIV-1 Protease (PR) | Oleanolic acid derivatives | Inhibition of enzyme dimerization cabidigitallibrary.org |

The thiol proteome encompasses all proteins that contain reactive cysteine residues. Given that the primary mechanism of action for many synthetic oleanane triterpenoids (SOs) is the Michael addition to these residues, SOs can be considered broad modulators of the thiol proteome. The identification of 577 potential protein partners for a single SO derivative through affinity purification is a testament to the extensive and diverse nature of this interaction network. nih.govrsc.org This broad reactivity allows these compounds to regulate the activity of entire protein networks, contributing to their multifunctional pharmacological profile.

Effects on Cellular Processes in Culture

In vitro studies using cultured cells have been instrumental in elucidating the cellular responses to oleanane triterpenoids. These compounds can trigger profound changes in cellular behavior, including the induction of differentiation programs.

Synthetic oleanane triterpenoids have been shown to induce differentiation in a wide array of cell types in culture. This activity is observed at concentrations typically higher than those required for anti-inflammatory effects but lower than those that induce apoptosis. The ability to promote cellular maturation has been documented in both cancerous and normal cell lines.

For instance, SOs can induce differentiation in various human leukemia cell lines and primary leukemic blasts. The effects are not limited to hematopoietic cells; SOs also promote neuronal differentiation of PC12 cells, adipocytic differentiation of 3T3L1 fibroblasts, and osteoblastic differentiation of Saos-2 osteosarcoma cells. The mechanisms underlying these effects can be cell-type specific. In the differentiation of 3T3L1 cells into adipocytes, the oleanane triterpenoid CDDO has been shown to interact with the PPARγ receptor. In the context of hematopoietic cells, the derivative CDDO-Im induces differentiation of normal erythroid cells and megakaryocytes by altering the expression of key transcription factors, such as decreasing GATA-1 and enhancing GATA-2 expression.

Table 3: Cellular Differentiation Induced by Oleanane Triterpenoids in In Vitro Models

| Cell Line / Type | Cell Origin | Differentiation Outcome |

| M1 Cells | Mouse Myeloid Leukemia | Macrophage-like cells |

| HL-60 Cells | Human Promyelocytic Leukemia | Differentiated cells |

| PC12 Cells | Rat Pheochromocytoma | Neuronal differentiation |

| 3T3L1 Fibroblasts | Mouse Embryo | Adipocytic differentiation |

| Saos-2 Cells | Human Osteosarcoma | Osteoblastic differentiation |

| Normal Hematopoietic Progenitors | Human | Megakaryocytic differentiation |

Mechanisms of Apoptosis Induction in Various Cell Lines

Oleanane triterpenoids, including 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE, have been shown to induce apoptosis in various cancer cell lines through multiple intricate mechanisms. The pro-apoptotic effects are often mediated by targeting key signaling pathways involved in cell survival and death.

One of the primary mechanisms involves the modulation of the intrinsic and extrinsic apoptotic pathways. For instance, the synthetic oleanane triterpenoid CDDO-Me has been observed to induce apoptosis in prostate cancer cells by activating both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways. nih.gov This is evidenced by the activation of initiator caspase-8 and caspase-9, as well as the effector caspase-3, and the release of cytochrome c from the mitochondria. nih.gov The induction of apoptosis by these compounds is often associated with the generation of reactive oxygen species (ROS), which can be blocked by antioxidants, highlighting the critical role of oxidative stress in this process. nih.gov

Furthermore, oleanane triterpenoids can influence the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway. nih.gov An increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. nih.govmdpi.com For example, oleanolic acid has been shown to induce a loss of mitochondrial membrane potential in HepG2 human hepatocellular carcinoma cells in a dose-dependent manner. spandidos-publications.com

The STAT3 signaling pathway, which is often constitutively activated in cancer cells and promotes cell survival, is another target of oleanane triterpenoids. Inhibition of STAT-3 activation has been linked to the induction of apoptosis in pancreatic cancer cells. nih.gov Additionally, some oleanane triterpenoids can induce cell cycle arrest, preventing cancer cells from proliferating and leading to apoptosis. spandidos-publications.com

Table 1: Mechanisms of Apoptosis Induction by Oleanane Titerpenoids in Different Cancer Cell Lines

| Cancer Cell Line | Oleanane Triterpenoid | Key Apoptotic Mechanisms |

|---|---|---|

| Prostate Cancer (LNCaP, PC-3) | CDDO-Me | Activation of extrinsic and intrinsic pathways, ROS generation, activation of caspases-3, -8, and -9. nih.gov |

| Hepatocellular Carcinoma (HepG2) | Oleanolic Acid | Disruption of mitochondrial membrane potential, cell cycle arrest. spandidos-publications.com |

| Breast Cancer (MCF-7, MDA-MB-231) | Vernodalin | Downregulation of Bcl-2 and Bcl-xL, increased ROS production, cytochrome c release, caspase activation. plos.org |

| Pancreatic Cancer (BxPC-3, AsPC-1, etc.) | Benzyl Isothiocyanate | Inhibition of STAT-3 signaling pathway. nih.gov |

| Multiple Myeloma | Ursolic Acid | Inhibition of constitutive and IL-6 inducible STAT3 activation. mdpi.com |

| Colorectal Cancer | Ursolic Acid | Inhibition of constitutive NF-κB activation, downregulation of Bcl-2 and Bcl-xL. mdpi.com |

Regulation of Intracellular Trafficking and Post-Translational Modifications (e.g., N-linked Glycosylation of ICAM-1)

Oleanane triterpenoids can modulate cellular functions by interfering with intracellular trafficking and post-translational modifications of key proteins, such as the N-linked glycosylation of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is a transmembrane glycoprotein involved in cell adhesion and inflammatory responses, and its function is influenced by its glycosylation status. mdpi.com

Studies have shown that certain oleanane-type triterpenoids can interfere with the N-glycosylation of ICAM-1 in human lung adenocarcinoma A549 cells. nih.gov For example, oleanolic acid, moronic acid, and glycyrrhetinic acid have been found to disrupt N-glycosylation without affecting the cell surface expression of the ICAM-1 protein. nih.govmdpi.com In contrast, α-boswellic acid and maslinic acid not only interfere with N-glycosylation but also lead to the accumulation of high-mannose-type N-glycans, which can affect the intracellular trafficking of the ICAM-1 protein. nih.govmdpi.com

The interference with N-linked glycosylation can occur through the inhibition of enzymes in the endoplasmic reticulum, such as α-glucosidases I and II. mdpi.com This disruption in the proper glycosylation of ICAM-1 can subsequently alter its function and expression on the cell surface. The structural differences among oleanane-type triterpenoids appear to play a significant role in their specific effects on ICAM-1 glycosylation and trafficking. mdpi.com

The ability of these compounds to modulate the post-translational modification of a critical adhesion molecule highlights a subtle yet significant mechanism by which oleanane triterpenoids can exert their biological effects, potentially impacting inflammatory processes and cancer metastasis.

Table 2: Effects of Oleanane-Type Triterpenoids on ICAM-1 N-linked Glycosylation and Trafficking

| Oleanane Triterpenoid | Effect on N-glycosylation | Effect on Cell Surface Expression of ICAM-1 |

|---|---|---|

| Oleanolic Acid | Interferes with N-glycosylation | No effect |

| Moronic Acid | Interferes with N-glycosylation | No effect |

| Glycyrrhetinic Acid | Interferes with N-glycosylation | No effect |

| α-Boswellic Acid | Interferes with N-glycosylation, accumulation of high-mannose N-glycans | Reduced |

| Maslinic Acid | Interferes with N-glycosylation, accumulation of high-mannose N-glycans | Reduced |

Inhibition of Angiogenesis in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Oleanane triterpenoids have demonstrated anti-angiogenic properties in various in vitro models, suggesting their potential to inhibit tumor progression by cutting off the blood supply.

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) are commonly employed to assess the anti-angiogenic effects of various compounds. nih.govregionh.dk These assays can evaluate key steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation.

For instance, the natural compound n-butylidenephthalide, derived from the volatile oil of Radix Angelica sinensis, has been shown to inhibit HUVEC proliferation and migration in a concentration-dependent manner. researchgate.net While not an oleanane triterpenoid, this study exemplifies the in vitro models used to assess angiogenesis. The inhibition of these crucial steps prevents the formation of new capillary-like structures, a hallmark of angiogenesis.

The mechanisms underlying the anti-angiogenic effects of oleanane triterpenoids are multifaceted and can involve the modulation of key signaling pathways that regulate endothelial cell function. For example, some compounds may interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a primary driver of angiogenesis. mdpi.com Additionally, the anti-inflammatory properties of oleanane triterpenoids may contribute to their anti-angiogenic activity, as inflammation can promote angiogenesis.

It has been reported that Interleukin-12 (IL-12) can inhibit angiogenesis, and this effect is mediated by the interferon-inducible protein 10 (IP-10). nih.gov This highlights the complex interplay of cytokines and chemokines in the regulation of neovascularization, which could be a target for oleanane triterpenoids.

Suppression of Inflammatory Mediators and Oxidative Stress Responses at a Cellular Level

Oleanane triterpenoids are well-documented for their potent anti-inflammatory and antioxidant activities at the cellular level. These compounds can suppress the production of various inflammatory mediators and modulate key signaling pathways involved in inflammation and oxidative stress.

A primary mechanism of their anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net By inhibiting NF-κB activation, oleanane triterpenoids can effectively reduce the production of these inflammatory molecules. nih.gov

For example, several oleanane-type triterpenoids isolated from Panax stipuleanatus have been shown to inhibit NF-κB activity in HepG2 cells, leading to a decrease in iNOS and COX-2 gene expression. nih.gov Similarly, triterpenoid saponins from the same plant have demonstrated anti-inflammatory effects in animal models by downregulating inflammatory mediators like nitric oxide, TNF-α, and IL-6. koreascience.kr

In addition to their anti-inflammatory effects, oleanane triterpenoids can also mitigate oxidative stress. They can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. nih.gov Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. nih.gov

Conversely, at higher concentrations, some synthetic oleanane triterpenoids can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can contribute to their pro-apoptotic effects in cancer cells. nih.gov This dual role highlights the concentration-dependent effects of these compounds on cellular redox balance. The interplay between the anti-inflammatory and antioxidant/pro-oxidant activities of oleanane triterpenoids is a key aspect of their diverse pharmacological profile.

Table 3: Suppression of Inflammatory and Oxidative Stress Markers by Oleanane Triterpenoids

| Oleanane Triterpenoid/Derivative | Cell Line/Model | Key Suppressed Mediators/Pathways |

|---|---|---|

| Compounds from Panax stipuleanatus | HepG2 cells | NF-κB, iNOS, COX-2 nih.gov |

| Stipuleanosides R1 and R2 | Animal models | Nitric oxide, TNF-α, IL-6 koreascience.kr |

| Synthetic Oleanane Triterpenoids (SOs) | Various cell lines | TNFα, IL-6, Mcp1, Mip2 (via Nrf2 activation) nih.gov |

| Oleanolic Acid Derivatives | Bone marrow-derived dendritic cells | IL-12 p40, IL-6, TNF-α researchgate.net |

Computational and Theoretical Chemistry Applications in Oleanane Triterpenoid Research

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of oleanane (B1240867) triterpenoids, docking simulations are instrumental in predicting how these compounds interact with protein targets at the molecular level.

Research on various oleanane-type triterpenes has utilized molecular docking to investigate their binding modes and affinities with enzymes implicated in inflammation and cancer. For instance, studies have shown that oleanane triterpenoids can interact favorably with the active sites of enzymes like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions.

A study on oleanane-type triterpenes isolated from Mussaenda recurvata demonstrated their interaction with the crystal structure of the enzyme 4WCU through molecular docking. nih.govresearchgate.net The analysis of docking poses helped in identifying the best candidate based on binding energy and interactions with key amino acid residues within the enzyme's active site. nih.govresearchgate.net These simulations can predict the binding affinity and guide the synthesis of more potent analogs.

Table 1: Representative Molecular Docking Studies on Oleanane Triterpenoids

| Oleanane Derivative | Protein Target | Key Findings |

|---|---|---|

| Maslinic Acid | NF-κB (p52 subunit) | Predicted to bind to the p52 subunit, suggesting a potential mechanism for its antiproliferative activity. nih.gov |

| Oleanolic Acid | NF-κB (v-Rel subunit) | Shares a similar binding mode with Maslinic Acid to the v-Rel subunit, though with potentially different biological relevance. nih.gov |

| Recurvatane B | Enzyme 4WCU | Showed favorable interactions within the active site, with binding stabilized by hydrogen bonds. nih.govresearchgate.net |

| Compound 18 (OA derivative) | NF-κB (p52 subunit) | Predicted to have a similar binding mode to Maslinic Acid, pointing to NF-κB as a potential target. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For oleanane triterpenoids, QSAR studies are valuable for predicting the biological activities of new or untested derivatives based on their physicochemical properties and structural features.

While specific QSAR models for 3β-benzoyloxy-18β(H)-olean-12-one were not found, the principles of QSAR are widely applied in triterpenoid (B12794562) research. These models can help identify the key structural motifs responsible for activities such as anti-inflammatory or cytotoxic effects. For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors highlights how these computational methods can be used to design novel inhibitors. rsc.org

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models can then be used as queries for virtual screening of large compound libraries to discover new ligands with similar activity.

In the realm of triterpenoids, pharmacophore models have been successfully employed to identify novel inhibitors of various enzymes. For instance, a pharmacophore model for 11β-HSD1 inhibitors led to the identification of triterpenoids as a dominant chemical scaffold in the virtual hit list. mdpi.com This approach has been instrumental in discovering natural compounds with selective inhibitory activity. mdpi.com Corosolic acid, an ursane-type triterpenoid, was identified as a potent inhibitor of human 11β-HSD1 through such a screening. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Dynamics Studies

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. For oleanane triterpenoids, MD simulations can be used to assess the stability of ligand-receptor complexes predicted by molecular docking.

A study involving oleanane-type triterpenes utilized 100 ns MD simulations to confirm the stability of the ligand-protein complex. nih.govrsc.org The simulations showed that the best-docked ligand remained stably bound within the active site of the protein, reinforcing the predictions from the initial docking studies. nih.govrsc.org Such simulations are crucial for understanding the dynamic nature of molecular interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are used to study the electronic structure, reactivity, and other properties of molecules. These methods can provide detailed information about bond orders, atomic charges, and molecular orbitals, which are important for understanding reaction mechanisms and designing new molecules.

While specific quantum chemical calculations for 3β-benzoyloxy-18β(H)-olean-12-one were not found, studies on related diterpenes demonstrate the utility of these methods. researchgate.net For example, Density Functional Theory (DFT) calculations can be used to determine the optimized geometry and vibrational frequencies of the molecule, which can be compared with experimental data. researchgate.net Such calculations can also elucidate the electronic properties that govern the reactivity of the compound.

Bioinformatics and Cheminformatics Approaches in Target Prediction (e.g., Similarity Ensemble Approach)

Bioinformatics and cheminformatics tools are increasingly used to predict the biological targets of small molecules. The Similarity Ensemble Approach (SEA) is one such method that relates proteins based on the chemical similarity of their ligands. wordpress.comresearchgate.net This approach can be used to identify potential targets for novel compounds by comparing them to libraries of known ligands. wordpress.comresearchgate.net

For synthetic oleanane triterpenoids, proteomic analysis combined with bioinformatics has been used to identify potential protein binding partners. plos.org One study identified 577 candidate binding proteins for a synthetic oleanane triterpenoid, CDDO-Imidazolide, highlighting the multifunctional nature of these compounds. plos.org The identified targets were part of various signaling pathways, including those involving the retinoic acid receptor (RAR), estrogen receptor (ER), and insulin (B600854) receptor (IR). plos.org Such approaches are invaluable for understanding the polypharmacology of oleanane triterpenoids and for drug repurposing. mdpi.com

Emerging Research Frontiers and Future Directions for 3beta Benzoyloxy 18beta H Olean 12 One Research

Innovations in Synthetic Methodologies for Enhanced Yield and Stereocontrol

The complex, sterically hindered pentacyclic structure of oleanane (B1240867) triterpenoids presents considerable challenges to chemical synthesis. Future research is centered on overcoming these hurdles to improve yield and achieve precise stereochemical control, which is crucial for biological activity.

One of the most promising frontiers is the use of biotransformation and microbial synthesis . mdpi.comnih.gov These methods leverage microorganisms or isolated enzymes to perform highly specific chemical modifications, such as hydroxylation, on the triterpenoid (B12794562) skeleton that are difficult to achieve with traditional chemical methods. mdpi.com This approach is not only environmentally friendly but also offers a pathway to generate novel derivatives with unique functionalities. nih.gov

Furthermore, synthetic transformations on closely related scaffolds, such as 3β-hydroxy-18βH-olean-9,12-dien-30-oic acid, demonstrate the feasibility of modifying the A-ring of the 18βH-oleanane core to create new derivatives like aza- and seco-olean-4-ene compounds. researchgate.net The synthesis of related molecules like 3β-Benzoyl oleanolic acid confirms that the introduction of a benzoyl group at the C-3 position is a well-established modification. researchgate.net Research into the synthesis of other oleanane derivatives highlights common strategies, such as the use of protecting groups and coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), to achieve desired structures. nih.govnih.gov

Discovery and Characterization of Novel Biological Targets and Upstream Regulatory Mechanisms

A pivotal shift in oleanane research is the move away from viewing these compounds as single-target agents to recognizing them as multifunctional drugs that modulate entire protein networks . nih.govnih.gov An innovative chemical proteomics approach has been a game-changer in this area. By using a biotinylated synthetic oleanane triterpenoid (SO) as a probe, researchers were able to perform affinity purification followed by mass spectrometry to identify a vast network of potential binding partners. plos.org

This technique led to the identification of 577 candidate proteins, revealing that SOs interact with a diverse and interconnected set of signaling networks. nih.govplos.org A landmark discovery from this work was the identification of the mammalian target of rapamycin (B549165) (mTOR) as a direct binding partner for an SO, with the compound inhibiting its kinase activity. nih.govnih.gov This systems-level analysis confirmed that the pharmacological activity of SOs arises from their action on a complex protein network. plos.org

Beyond mTOR, this proteomic screen implicated several other canonical signaling pathways as targets for oleanane triterpenoids. nih.govplos.org This broadens the known mechanistic landscape for compounds like 3beta-BENZOYLOXY-18beta(H)-OLEAN-12-ONE and suggests that its biological effects are likely the result of modulating multiple key cellular pathways.

| Signaling Pathway | Description | Reference |

| mTOR Pathway | A central regulator of cell growth, proliferation, and metabolism. Directly inhibited by synthetic oleanane triterpenoids. | nih.govplos.org |

| Retinoic Acid Receptor (RAR) | Nuclear receptors that mediate the effects of retinoic acid in gene expression, affecting cell growth and differentiation. | nih.govplos.org |

| Estrogen Receptor (ER) | A key regulator in development and physiology; its modulation is crucial in hormone-dependent cancers. | nih.govplos.org |

| Insulin (B600854) Receptor (IR) | A transmembrane receptor that is activated by insulin and plays a key role in glucose homeostasis. | nih.govplos.org |

| JAK/STAT Pathway | A critical signaling cascade for numerous cytokines and growth factors, involved in immunity, cell division, and apoptosis. | nih.govplos.org |

| PTEN Pathway | A tumor suppressor pathway that regulates cell cycle progression and apoptosis. | nih.govplos.org |

| NF-κB Pathway | A key regulator of the inflammatory response. Its signaling is interfered with by various oleanane-type triterpenoids. | nih.govmdpi.com |

Application of Advanced Analytical Techniques for Comprehensive Metabolomic and Proteomic Profiling in Biological Systems

To unravel the complex biological effects of this compound, researchers are increasingly turning to advanced analytical platforms for system-wide analysis.

For proteomic profiling , the combination of affinity purification with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for identifying direct protein targets and associated networks, as demonstrated in the discovery of the mTOR interaction. plos.org

A significant analytical challenge specific to the 18beta(H)-oleanane scaffold is its separation from its stereoisomer, 18alpha(H)-oleanane. These isomers often coelute in standard gas chromatography systems. The future in this area lies in the application of comprehensive two-dimensional gas chromatography (GCxGC) . researchgate.net This high-resolution technique provides the necessary separation to accurately quantify these distinct isomers in complex mixtures, which is critical as they may have different biological activities. researchgate.net

In parallel, metabolomic analysis is being employed to capture a snapshot of the metabolic state of a biological system after treatment with an oleanane triterpenoid. mdpi.com Techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify hundreds of metabolites, providing insights into which metabolic pathways are perturbed by the compound and offering a more holistic view of its physiological impact. mdpi.com

| Analytical Technique | Application in Oleanane Research | Reference |

| Affinity Purification - LC-MS/MS | Identification of direct protein binding partners and interaction networks (Proteomics). | plos.org |

| Comprehensive 2D Gas Chromatography (GCxGC) | High-resolution separation of challenging stereoisomers like 18β(H)-oleanane and 18α(H)-oleanane. | researchgate.net |

| Liquid Chromatography - Mass Spectrometry (LC-MS) | Broad profiling of endogenous small molecules to assess metabolic changes (Metabolomics). | mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantitative analysis of metabolites in biological samples. | mdpi.com |

Development of Integrated Computational-Experimental Platforms for Rational Design of Oleanane Derivatives

The future of developing more potent and selective oleanane-based drugs lies in the synergy between computational modeling and experimental validation. These integrated platforms allow for the rational design of new derivatives, saving significant time and resources compared to traditional trial-and-error screening. nih.govmdpi.com

The process often begins with molecular docking , a computational technique that predicts how a molecule like an oleanane derivative binds to the three-dimensional structure of a target protein. nih.govmdpi.com This provides insights into the key interactions driving affinity and can guide the design of new structures with improved binding. For instance, docking studies have been used to rationalize the activity of oleanolic acid derivatives as PI3K inhibitors and to understand their interaction with the NF-κB pathway. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein complex over time, providing a more dynamic picture of binding stability and conformational changes. mdpi.com The insights gained from these computational studies are then used to synthesize a focused library of the most promising compounds, which are subsequently tested in biological assays. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing accelerates the discovery of lead candidates with optimized pharmacological profiles. mdpi.com

Exploration of Stereoisomeric and Conformational Effects on Mechanistic Potency